N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that features an indole group, a piperidine ring, and a pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Derivative: Starting with an indole derivative, the propyl chain can be introduced through alkylation reactions.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Pyridine Introduction: The pyridine moiety can be attached through nucleophilic substitution or coupling reactions.
Final Assembly: The final compound is assembled through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or batch reactors, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine rings.
Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or indole moieties.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced derivatives, or substituted analogs with modified functional groups.
Scientific Research Applications
N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and piperidine structures can interact with neurotransmitter receptors, enzymes, or ion channels. The pyridine moiety might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide analogs: Compounds with slight modifications in the indole, piperidine, or pyridine groups.
Other Indole Derivatives: Compounds like tryptamines or indole-3-carboxamides.
Piperidine Derivatives: Compounds like piperidine-4-carboxamides.
Uniqueness
The unique combination of indole, piperidine, and pyridine moieties in this compound might confer specific biological activities or chemical properties not found in other compounds.
Properties
IUPAC Name |
N-(3-indol-1-ylpropyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-22-10-9-19(16-27(22)17-20-7-3-4-12-24-20)23(29)25-13-5-14-26-15-11-18-6-1-2-8-21(18)26/h1-4,6-8,11-12,15,19H,5,9-10,13-14,16-17H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOATCQBOWVXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCCN2C=CC3=CC=CC=C32)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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